1-Ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid
Description
1-Ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups such as ethyl, methyl, nitrophenyl, and carboxylic acid. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
3-ethyl-4-methyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-3-16-8(2)11(13(18)19)12(15-14(16)20)9-5-4-6-10(7-9)17(21)22/h4-7,12H,3H2,1-2H3,(H,15,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUMKJHZJWOLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions.
Substitution Reactions: Introduction of the ethyl and methyl groups can be done via alkylation reactions using appropriate alkyl halides.
Nitration: The nitrophenyl group is introduced through a nitration reaction, typically using a mixture of concentrated nitric and sulfuric acids.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Corresponding alcohols or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of 1-Ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid as an antitumor agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of pyrimidine showed significant inhibition of tumor growth in vitro and in vivo models .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics.
- Case Study : A recent investigation demonstrated that similar pyrimidine derivatives exhibited activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of efficacy .
Anti-inflammatory Effects
Research indicates potential anti-inflammatory effects associated with this compound. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.
- Case Study : A study found that pyrimidine derivatives could significantly reduce inflammation markers in animal models, indicating their potential use in treating inflammatory diseases .
Pesticide Development
The structural characteristics of this compound make it suitable for developing new pesticides. Its ability to interfere with pest metabolism could lead to effective pest control solutions.
Herbicide Potential
Research into the herbicidal properties of similar compounds suggests that they may inhibit specific biochemical pathways in plants. This could be leveraged to develop selective herbicides that target weeds without harming crops.
Mechanism of Action
The mechanism of action of 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid depends on its interaction with biological targets. It may act by:
Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Interacting with DNA/RNA: Binding to nucleic acids, potentially interfering with replication or transcription processes.
Modulating Receptors: Interacting with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
1-Ethyl-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-Ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid: Similar structure but with the nitro group in a different position, potentially affecting its properties.
Uniqueness: The presence of the nitrophenyl group at the 3-position in 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid imparts unique chemical and biological properties, distinguishing it from other similar compounds. This specific substitution pattern can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Biological Activity
1-Ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid, also known as Nifetepimine, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15N3O5
- Molecular Weight : 305.29 g/mol
- CAS Number : 110448-29-8
- Melting Point : 228 °C
Pharmacological Effects
Nifetepimine exhibits various biological activities that make it a candidate for therapeutic applications:
- Antimicrobial Activity : Research indicates that Nifetepimine has demonstrated antimicrobial properties against several bacterial strains. A study showed its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting it could be developed into an antibiotic agent .
- Antitumor Activity : Preliminary studies have suggested that Nifetepimine may possess antitumor properties. In vitro assays revealed that it inhibited the proliferation of cancer cell lines, indicating potential for development as an anticancer drug .
- Anti-inflammatory Properties : Nifetepimine has been shown to modulate inflammatory pathways, which may contribute to its therapeutic effects in conditions characterized by excessive inflammation .
The exact mechanism of action for Nifetepimine is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways that regulate inflammation and cell proliferation. This interaction may lead to the inhibition of certain enzymes or receptors associated with these processes.
Case Study 1: Antimicrobial Efficacy
A study conducted by ResearchGate evaluated the antimicrobial efficacy of Nifetepimine against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Antitumor Activity
In another study published in a peer-reviewed journal, Nifetepimine was tested on human cancer cell lines. The findings revealed that treatment with Nifetepimine resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM depending on the cell line tested .
Table: Summary of Biological Activities
Chemical Reactions Analysis
Alkylation Reactions
The compound undergoes selective N-alkylation at the pyrimidine ring’s N3 position. Treatment with benzyl bromide in the presence of K₂CO₃ yields N3-benzylated derivatives (50% yield), alongside minor N1-alkylated products (20% yield) .
Key conditions :
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Solvent: DMF or THF
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Temperature: Room temperature to 65°C
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Acid workup: HCl in MeOH-THF
Characterization data for N3-benzylated product :
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¹H NMR (DMSO-d₆) : δ 9.33 (s, N1-H), 8.11–7.64 (m, aromatic H), 5.30 (d, methine H), 4.0 (q, ethyl ester), 2.26 (s, methyl) .
Nitration and Structural Rearrangement
Nitration studies reveal complex behavior. Reaction with KNO₃ in concentrated H₂SO₄ produces 5-nitro-4-nitromethylidene derivatives rather than the initially proposed dihydro-nitro intermediates .
| Reaction Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| KNO₃ (3 eq), H₂SO₄, <5°C → RT | 5-Nitro-4-nitromethylidene hexahydro analog | 96% | Configurational isomerism in NMR |
Structural insights :
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X-ray crystallography confirms intramolecular H-bonding stabilizing the Z-isomer in polar solvents .
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¹H NMR (acetone-d₆) : δ 7.16–8.40 (aromatic and =CH), 10.31 (N3-H) .
Acid-Catalyzed Rearrangements
Under acidic conditions, the compound undergoes ring-opening and reclosure mechanisms. For example, treatment with 3N HCl in MeOH-THF triggers hydrolysis of ester groups , yielding the carboxylic acid derivative .
Critical factors :
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pH sensitivity : Stability decreases below pH 5.
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Solvent effects : Ethanol and DMF enhance solubility during reactions.
Reaction Mechanisms
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Alkylation : Proceeds via nucleophilic attack at N3, favored by steric and electronic factors .
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Nitration : Involves electrophilic aromatic substitution at C5, followed by nitro group migration and tautomerism .
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for generating bioactive analogs through targeted functionalization .
Q & A
Q. What in vitro assays evaluate the compound’s biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
